molecular formula C19H23N3O2S2 B2379119 N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851409-41-1

N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2379119
CAS No.: 851409-41-1
M. Wt: 389.53
InChI Key: PLGOTJQIJAVQJX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

  • Research indicates that derivatives of N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide show moderate anticonvulsant activity. In a study by Severina et al. (2020), these compounds were synthesized and evaluated for their anticonvulsant properties. The compound with a 4-bromophenyl substituent exhibited significant activity, extending the latency period and reducing the duration of seizures in a rat model. This study suggests potential applications in epilepsy treatment (Severina et al., 2020).

Antimicrobial Applications

  • A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting with citrazinic acid. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests their potential use as antimicrobial agents (Hossan et al., 2012).

Antitumor Agents

  • In cancer research, derivatives of this compound have been investigated for their potential as antitumor agents. Gangjee et al. (2009) synthesized compounds as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds demonstrated potent inhibitory activity against human tumor cells in culture, indicating their potential application in cancer therapy (Gangjee et al., 2009).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-6-11(2)8-12(14)3/h6-8,13H,5,9-10H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOTJQIJAVQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.